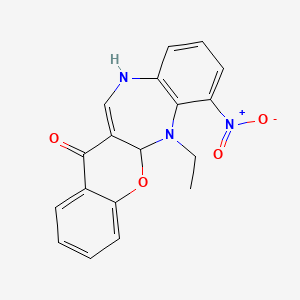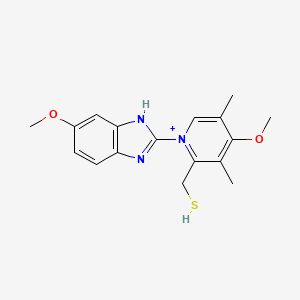
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a diphenylamino group, a sulfonyl group, and a 2-chloroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of diphenylamine with chlorosulfonic acid to form diphenylamino sulfonyl chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield the desired ester. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Hydrolysis Products: Carbamic acid and 2-chloroethanol are the primary products of hydrolysis.
Scientific Research Applications
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive ester group.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester involves the interaction of its reactive ester group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of proteins or other biomolecules. The sulfonyl group may also play a role in the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-chloroethyl ester: A simpler ester with similar reactivity but lacking the diphenylamino and sulfonyl groups.
Diphenylamine derivatives: Compounds with similar aromatic structures but different functional groups.
Sulfonyl chlorides: Compounds with similar sulfonyl groups but different ester or amine functionalities.
Uniqueness
Carbamic acid, ((diphenylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the diphenylamino and sulfonyl groups distinguishes it from simpler carbamates and enhances its versatility in chemical and biological research.
Properties
CAS No. |
116943-58-9 |
|---|---|
Molecular Formula |
C15H15ClN2O4S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-chloroethyl N-(diphenylsulfamoyl)carbamate |
InChI |
InChI=1S/C15H15ClN2O4S/c16-11-12-22-15(19)17-23(20,21)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |
InChI Key |
ZSXZSNWLAREGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


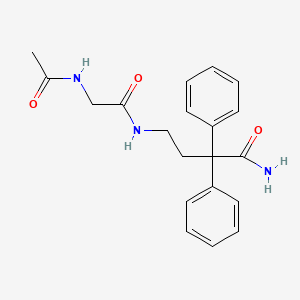
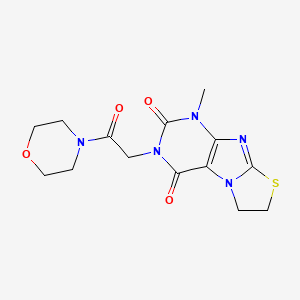

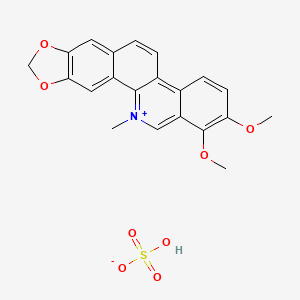

![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
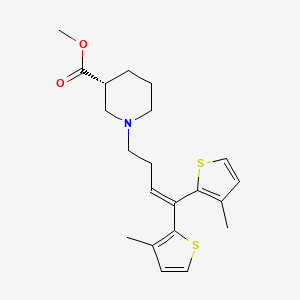
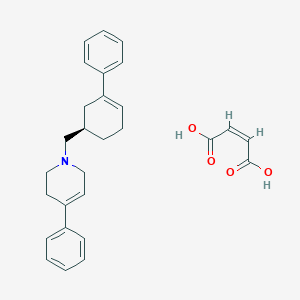
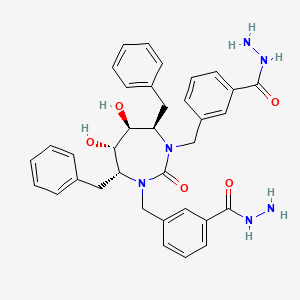
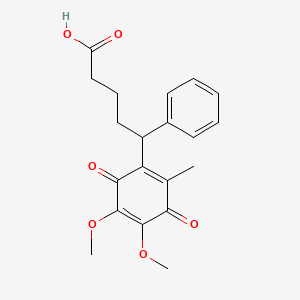
![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
